2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid
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Overview
Description
2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization and oxidation steps to form the benzothiazole ring . The reaction conditions often require the use of catalysts such as iodine or copper, and solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, its ability to form stable complexes with metal ions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A simpler analog with similar biological activity but lacking the trioxobenzo structure.
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-(4-hydroxyphenyl)benzothiazole: Exhibits strong fluorescence and is used in imaging applications.
Uniqueness
The uniqueness of 2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid lies in its trioxobenzo structure, which imparts distinct chemical properties and enhances its potential for diverse applications. This structural feature allows for greater versatility in chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C14H9NO7S |
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Molecular Weight |
335.29 g/mol |
IUPAC Name |
2-(carboxymethyl)-1,3,3-trioxobenzo[e][1,2]benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO7S/c16-10(17)6-15-13(18)11-8-4-2-1-3-7(8)5-9(14(19)20)12(11)23(15,21)22/h1-5H,6H2,(H,16,17)(H,19,20) |
InChI Key |
ZTJGXDGAXGWOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C(=O)N(S3(=O)=O)CC(=O)O)C(=O)O |
Origin of Product |
United States |
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